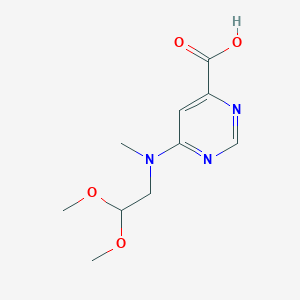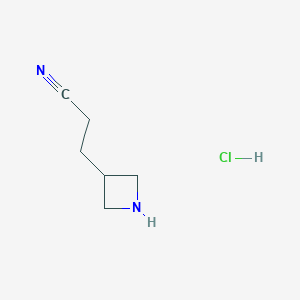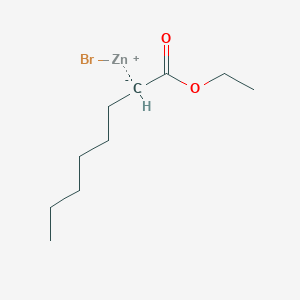
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether: is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is typically supplied as a 0.50 M solution in ether, which helps stabilize the reactive zinc species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxooctan-2-ylzinc bromide can be synthesized through the reaction of 1-ethoxy-1-oxooctane with zinc bromide in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
1-Ethoxy-1-oxooctane+ZnBr2→1-Ethoxy-1-oxooctan-2-ylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-1-oxooctan-2-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the final product, which is then diluted to the desired concentration in ether.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-oxooctan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophilic compounds.
Conditions: Reactions are typically carried out under an inert atmosphere, at low temperatures, and in the presence of a solvent like ether.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: 1-Ethoxy-1-oxooctan-2-ylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it valuable in the construction of biologically active molecules.
Industry: In the industrial sector, 1-ethoxy-1-oxooctan-2-ylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism by which 1-ethoxy-1-oxooctan-2-ylzinc bromide exerts its effects involves the nucleophilic addition of the zinc-bound carbon to electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively participate in carbon-carbon bond-forming reactions.
Comparison with Similar Compounds
- 1-Ethoxy-1-oxobutan-2-ylzinc bromide
- 1-Ethoxy-1-oxohexan-2-ylzinc bromide
Comparison: 1-Ethoxy-1-oxooctan-2-ylzinc bromide is unique due to its specific chain length and functional groups, which influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling in synthetic applications.
Conclusion
1-Ethoxy-1-oxooctan-2-ylzinc bromide, 0.50 M in Ether, is a versatile and valuable reagent in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C10H19BrO2Zn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h9H,3-8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CQYOCDBCUYFHHB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[CH-]C(=O)OCC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)


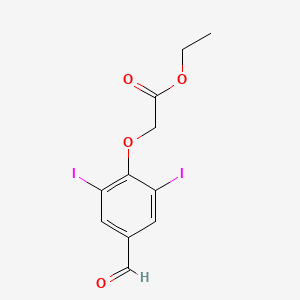

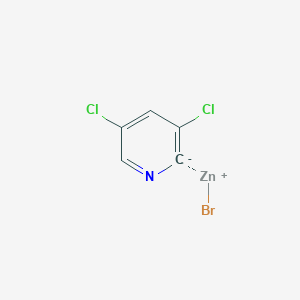
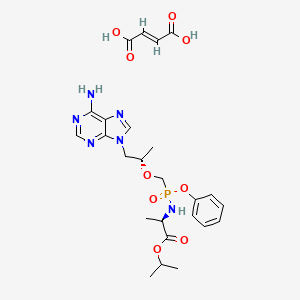
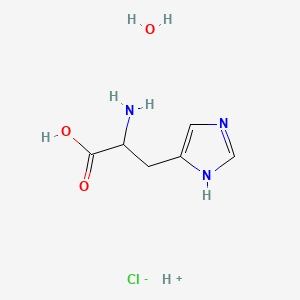

![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
